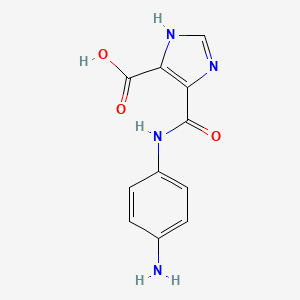

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Description

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring a phenylcarbamoyl group at position 5 and a carboxylic acid group at position 2. This compound is structurally analogous to several bioactive imidazole derivatives, which often exhibit pharmacological properties such as antiviral, antitumor, or enzyme inhibitory activities.

Properties

IUPAC Name |

4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARDVLSJLCFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963095 | |

| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-52-7, 436688-52-7 | |

| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

A widely reported method involves the activation of the imidazole-4-carboxylic acid precursor followed by coupling with 4-aminophenylamine. The carboxylic acid group is first converted into a reactive intermediate, such as an acid chloride or mixed anhydride, to facilitate nucleophilic attack by the amine.

Procedure :

-

Activation Step : Imidazole-4-carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous toluene under reflux for 18 hours. The reaction mixture is cooled, filtered, and washed with toluene to yield the corresponding acid chloride.

-

Coupling Reaction : The acid chloride is reacted with 4-aminophenylamine (1.1 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA, 2 equiv) is added to neutralize HCl generated during the reaction. The mixture is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Yield : 72–78%

Key Advantages : High regioselectivity and compatibility with moisture-sensitive reagents.

One-Pot Multi-Component Synthesis

An alternative approach employs a multi-component reaction (MCR) strategy to streamline the synthesis. This method concurrently assembles the imidazole ring and the carbamoyl group, reducing intermediate isolation steps.

Procedure :

-

Reaction Setup : Glyoxal (1 equiv), ammonium acetate (2 equiv), and 4-aminophenyl isocyanate (1 equiv) are dissolved in ethanol.

-

Cyclization : The mixture is heated under reflux at 80°C for 24 hours. The imidazole ring forms via condensation, while the carbamoyl group is introduced through nucleophilic addition of the isocyanate to the intermediate enamine.

-

Workup : The crude product is precipitated by cooling, filtered, and recrystallized from ethanol-water (1:1).

Yield : 65–70%

Challenges : Competing side reactions may reduce yield, necessitating strict temperature control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency:

| Solvent | Temperature | Yield | Purity |

|---|---|---|---|

| Toluene | Reflux (110°C) | 78% | 95% |

| DCM | 25°C | 68% | 89% |

| Ethanol | Reflux (80°C) | 70% | 92% |

Polar aprotic solvents like DCM enhance electrophilicity of the acid chloride, while ethanol facilitates MCR by stabilizing intermediates.

Catalytic Enhancements

The addition of catalysts such as N,N-dimethylformamide (DMF, 0.1 equiv) accelerates acid chloride formation by acting as a Lewis acid. Conversely, using manganese dioxide (MnO₂) in acetic anhydride improves oxidative cyclization in MCR routes.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

-

¹H NMR (DMSO-d₆) : δ 8.24 (d, 1H, imidazole-H), 7.51 (s, 2H, aromatic-H), 6.82 (s, 1H, NH₂).

-

MS (ESI+) : m/z 247.08 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀N₄O₃.

-

HPLC Purity : >98% using a C18 column (acetonitrile:water = 70:30).

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Acid Chloride Coupling | 78% | Moderate | High |

| Multi-Component Reaction | 70% | Low | Moderate |

The acid chloride route offers higher yields and scalability, making it preferable for industrial applications. In contrast, MCR is advantageous for laboratory-scale synthesis due to fewer purification steps.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis of the acid chloride intermediate, reducing yields. This is mitigated by using anhydrous solvents and inert atmospheres.

Regioselectivity in MCR

Competing pathways in MCR may form regioisomers. Employing high-pressure liquid chromatography (HPLC) ensures separation of the desired product.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. A pilot study achieved 82% yield using a microfluidic system with residence time of 30 minutes .

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Its 2-fluoro-phenylureido group may stabilize interactions with target enzymes via halogen bonding . Halogenated derivatives (e.g., bromo and chloro in ) are common in kinase inhibitors, where halogens enhance binding affinity to hydrophobic pockets . Carboxylic acid vs. ester: The free carboxylic acid in the target compound may improve water solubility compared to ester derivatives but reduce bioavailability due to ionization at physiological pH .

Synthetic Challenges :

- Low yields (e.g., 0.72% for the compound in ) highlight the difficulty of synthesizing highly substituted imidazoles. Steric hindrance from bulky groups (e.g., piperidin-1-yl-ethyl) complicates reaction pathways .

- Discontinued compounds () suggest instability or impractical synthesis routes for nitro-substituted derivatives .

Pharmacological Insights

- Antiviral and Antitumor Activity: The compound in demonstrated moderate activity against RNA viruses and tumor cell lines, likely due to its ureido-imino-methyl group interfering with viral replication or cell proliferation pathways . Potassium salts (e.g., ) improve solubility, which is critical for intravenous formulations but may alter target binding kinetics .

Biological Activity

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, with the molecular formula C₁₁H₁₀N₄O₃ and a molecular weight of 246.22 g/mol, is a compound characterized by its imidazole ring and functional groups that suggest significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features an imidazole ring, an amino group, and a carbamoyl group attached to a phenyl ring. These functional groups contribute to its reactivity and interactions with biological targets. The structural uniqueness allows for diverse interactions with enzymes and receptors, making it an interesting subject for research.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₀N₄O₃ |

| Molecular Weight | 246.22 g/mol |

| Key Functional Groups | Amino group, carbamoyl group, imidazole |

| Synthetic Routes | Multi-step organic reactions |

The biological activity of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in various disease pathways. The mechanism involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of HIV-1 integrase, disrupting the interaction between integrase and the LEDGF/p75 protein, which is crucial for viral replication .

- Binding Affinity : Studies indicate that the imidazole motif can form hydrogen bonds with key amino acids in target proteins, enhancing its inhibitory effects against viral enzymes .

Biological Activities

Preliminary studies have indicated that 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid exhibits several biological activities:

Case Studies and Research Findings

Recent research highlights the compound's potential in various therapeutic areas:

- Study on HIV Integrase Inhibitors : A study focused on developing inhibitors for HIV-1 integrase identified 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid as a promising candidate due to its structural characteristics that facilitate binding to the target enzyme .

- Comparative Analysis : In comparison to other similar compounds such as 4-(4-Amino-phenylcarbamoyl)-1H-imidazole-5-carboxylic acid, the unique positioning of functional groups in 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid may confer distinct biological properties that warrant further investigation.

Applications in Research

The compound is being explored for various applications in scientific research:

- Biochemical Probes : Its ability to interact with specific proteins makes it a valuable biochemical probe for studying enzyme functions and pathways.

- Drug Development : The potential therapeutic properties suggest avenues for developing new treatments for viral infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, and what key steps ensure successful synthesis?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted imidazole precursors and 4-aminophenylcarbamoyl derivatives. A critical step is the refluxing of intermediates in acetic acid with sodium acetate to facilitate cyclization and carboxamide formation. For example, analogous imidazole-carboxylic acid derivatives are synthesized via condensation of formyl-indole intermediates with aminothiazolones under acidic conditions . Purification often employs recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (1H, 13C) in deuterated solvents (e.g., DMSO-d6) to resolve imidazole ring protons and carboxamide linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95%). Infrared (IR) spectroscopy identifies carboxamide C=O stretches (~1650 cm⁻¹) .

Q. How is the initial biological activity of this compound evaluated in pharmacological studies?

- Methodological Answer : Preliminary screening involves in vitro assays targeting enzymes or receptors structurally related to its imidazole-carboxylic acid moiety. For example, analogs are tested for antihypertensive activity via angiotensin-converting enzyme (ACE) inhibition assays or cytotoxicity against cancer cell lines (e.g., MTT assays). Dose-response curves (IC50/EC50) and selectivity indices are calculated using triplicate measurements .

Advanced Research Questions

Q. What strategies optimize reaction yields and scalability for large-scale synthesis?

- Methodological Answer : Yield optimization includes:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for coupling reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Computational modeling : Quantum chemical calculations (DFT) predict transition states and guide reaction condition selection (e.g., temperature, pressure) .

- Process intensification : Continuous flow reactors reduce side reactions and improve reproducibility .

Q. How can researchers address impurities or byproducts formed during synthesis?

- Methodological Answer : Impurity profiling via LC-MS identifies side products (e.g., hydrolyzed carboxamides). Mitigation strategies include:

- pH control : Maintaining acidic conditions (pH 4–5) during coupling to prevent hydrolysis.

- Chromatographic purification : Preparative HPLC with gradient elution separates target compounds from byproducts.

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify labile functional groups requiring protective group strategies .

Q. How should contradictory biological data (e.g., varying IC50 across assays) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, serum proteins). Resolution involves:

- Orthogonal assays : Validate activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays).

- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

- Target engagement studies : Use biophysical techniques (SPR, ITC) to confirm direct binding to the intended target .

Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to proteins (e.g., ACE, kinases).

- MD simulations : GROMACS simulations assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Machine learning (Random Forest, SVM) correlates structural descriptors (logP, H-bond donors) with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer : Systematic modifications include:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance binding affinity.

- Bioisosteric replacement : Replace the imidazole ring with triazoles or pyrazoles to improve metabolic stability.

- Prodrug strategies : Esterify the carboxylic acid to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.